molecular formula C11H20O B12646841 Ero6QR3jjl CAS No. 1400645-65-9

Ero6QR3jjl

Cat. No.: B12646841
CAS No.: 1400645-65-9
M. Wt: 168.28 g/mol
InChI Key: DIAHHRRJYUXCRL-AVQMFFATSA-N
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Description

Ero6QR3jjl is a useful research compound. Its molecular formula is C11H20O and its molecular weight is 168.28 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. How can I formulate a focused and feasible research question for studying Ero6QR3jjl?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure your question. For example:

  • FINER : Ensure the question aligns with available resources (e.g., lab access for synthesizing this compound) and addresses gaps in existing literature (e.g., understudied catalytic properties).
  • PICO : Define the compound’s role (Intervention), compare it with analogous compounds (Comparison), and specify measurable outcomes (e.g., reaction efficiency).
  • Avoid overly broad questions like "What are the properties of this compound?"; instead, focus on testable hypotheses such as "How does this compound’s crystal structure influence its electrochemical stability in aqueous solutions?" .

Q. What experimental design principles are critical for studying this compound’s physicochemical properties?

  • Methodological Answer :

  • Control Variables : Isolate variables such as temperature, pH, and solvent polarity to assess their impact on this compound’s behavior.
  • Replication : Conduct triplicate experiments to ensure reproducibility.
  • Blinding : Use blinded data analysis to minimize bias in interpreting spectroscopic or chromatographic results.
  • Example: To study thermal stability, use differential scanning calorimetry (DSC) with controlled heating rates and inert atmospheres to prevent oxidation artifacts .

Q. How do I conduct a rigorous literature review to contextualize this compound within existing research?

  • Methodological Answer :

  • Search Strategy : Use databases like PubMed, SciFinder, and Web of Science with keywords (e.g., "this compound synthesis," "this compound applications").
  • Inclusion/Exclusion Criteria : Prioritize peer-reviewed articles from the past 10 years, excluding non-academic sources (e.g., patents, commercial websites).
  • Gap Analysis : Create a table comparing this compound’s reported properties with analogous compounds to identify understudied areas (e.g., biodegradability, toxicity) .

Advanced Research Questions

Q. How should I address contradictory data in studies on this compound’s catalytic activity?

  • Methodological Answer :

  • Root-Cause Analysis : Replicate conflicting experiments under identical conditions (e.g., catalyst loading, substrate concentration).
  • Statistical Evaluation : Apply ANOVA or t-tests to determine if discrepancies stem from methodological differences or inherent variability.
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., this compound’s performance in organic vs. aqueous media).
  • Example: If Study A reports high catalytic efficiency in acidic conditions while Study B observes deactivation, verify pH calibration methods and assess surface oxidation via XPS .

Q. What advanced techniques are recommended for analyzing this compound’s interaction with biological systems?

  • Methodological Answer :

  • Multi-Omics Integration : Combine transcriptomic, proteomic, and metabolomic data to map this compound’s cellular effects.
  • In Silico Modeling : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with target proteins.
  • Ethical Validation : Follow institutional review board (IRB) protocols for in vitro/in vivo studies, including cytotoxicity assays (e.g., MTT tests) .

Q. How can I design a robust data management plan for long-term this compound research?

  • Methodological Answer :

  • FAIR Principles : Ensure data is Findable (e.g., DOI assignment), Accessible (open repositories like Zenodo), Interoperable (standardized formats like .csv), and Reusable (detailed metadata).
  • Version Control : Use platforms like GitHub or GitLab to track changes in computational models or synthetic protocols.
  • Contingency Planning : Archive raw data (e.g., NMR spectra, XRD patterns) in multiple locations to prevent loss .

Properties

CAS No.

1400645-65-9

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(2E,5E)-undeca-2,5-dien-1-ol

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,9-10,12H,2-5,8,11H2,1H3/b7-6+,10-9+

InChI Key

DIAHHRRJYUXCRL-AVQMFFATSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CO

Canonical SMILES

CCCCCC=CCC=CCO

Origin of Product

United States

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